molecular formula C9H8N2O2 B3383742 4-methyl-1H-indazole-5-carboxylic acid CAS No. 478837-32-0

4-methyl-1H-indazole-5-carboxylic acid

Cat. No.: B3383742
CAS No.: 478837-32-0
M. Wt: 176.17 g/mol
InChI Key: VOXKUCDOHLZQPW-UHFFFAOYSA-N
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Description

Overview of the Indazole Heterocyclic System in Chemical Research

Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This 10-π electron aromatic system can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. google.com Due to differences in energy, the 1H-tautomer is generally the more stable and predominant form. google.com Though relatively rare in natural products, the indazole nucleus is a cornerstone of synthetic chemistry and has been the subject of extensive research. ias.ac.in Its unique electronic and structural properties make it a versatile building block in both medicinal chemistry and materials science. ias.ac.in The reactivity of the indazole system allows for functionalization at various positions, enabling the generation of diverse molecular libraries for scientific investigation. ias.ac.in

Importance of Indazole Carboxylic Acid Scaffolds in Synthetic and Medicinal Chemistry

The incorporation of a carboxylic acid group onto the indazole scaffold significantly enhances its value as a synthetic intermediate. Indazole carboxylic acids are crucial building blocks in the synthesis of a wide array of bioactive molecules. ias.ac.in The carboxylic acid functional group is particularly versatile; it can be readily converted into esters, amides, and other functionalities, allowing for extensive structure-activity relationship (SAR) studies. ias.ac.inchemimpex.com This versatility is paramount in drug discovery, where fine-tuning a molecule's properties is key to optimizing its efficacy and pharmacokinetic profile.

Numerous compounds based on the indazole carboxylic acid scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and neurological disorder treatments. chemimpex.comnih.gov For instance, derivatives of indazole-3-carboxylic acid have been explored for their potential as antispermatogenic agents. nih.gov The development of efficient synthetic routes to various indazole carboxylic acids and their derivatives, such as through the hydrolysis of corresponding esters or the carboxylation of bromo-indazole precursors, is an active area of research. googleapis.com

Specific Contextualization of 4-Methyl-1H-Indazole-5-Carboxylic Acid within Indazole Research

Within the large family of indazole derivatives, this compound represents a specific and synthetically useful building block. Its structure combines the established indazole core with a methyl group at the 4-position and a carboxylic acid at the 5-position. This particular arrangement of substituents offers a unique chemical entity for creating more complex molecules. While direct research publications focusing exclusively on this specific isomer are limited, its importance can be inferred from the extensive research on closely related analogs and the synthetic strategies developed for them.

For example, a patented method for the synthesis of the related compound, 3-methyl-1H-indazole-5-carboxylic acid, provides a viable pathway that could be adapted for the 4-methyl isomer. This process involves the carbonylation of a bromo-methyl-indazole intermediate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. googleapis.com Specifically, a bromo-substituted methyl-indazole is treated with a palladium catalyst and carbon monoxide to introduce a carboxylate group, which is then hydrolyzed to the carboxylic acid. googleapis.com Another relevant synthetic approach has been developed for 4-bromo-5-methyl-1H-indazole, which serves as a key precursor for further functionalization. google.com

The primary role of this compound in a research context is as a specialized intermediate for the synthesis of potential therapeutic agents. The indazole-5-carboxylic acid scaffold is a known component in the design of kinase inhibitors, which are a major class of anticancer drugs. ias.ac.in The methyl group at the 4-position can influence the molecule's conformation and interaction with biological targets, potentially leading to improved selectivity or potency. Researchers in medicinal chemistry would utilize this compound to generate novel derivatives, for example, by forming amide bonds with various amines to explore new chemical space in the search for new medicines. ias.ac.in

Below are the key identifiers and predicted physicochemical properties for this compound.

Table 1: Properties of this compound

Property Value Source
Molecular Formula C9H8N2O2 chemimpex.com
Molecular Weight 176.17 g/mol
InChIKey VOXKUCDOHLZQPW-UHFFFAOYSA-N chemimpex.com
Monoisotopic Mass 176.05858 Da chemimpex.com
Predicted XlogP 1.4 chemimpex.com
Predicted Hydrogen Bond Donor Count 2
Predicted Hydrogen Bond Acceptor Count 3

| Predicted Rotatable Bond Count | 1 | |

Note: The properties in this table are based on computational predictions. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXKUCDOHLZQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification of 4 Methyl 1h Indazole 5 Carboxylic Acid

Esterification Reactions and Ester Derivatives (e.g., Methyl Esters)

The conversion of the carboxylic acid group of 4-methyl-1H-indazole-5-carboxylic acid into an ester is a fundamental derivatization strategy. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.comcommonorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product. masterorganicchemistry.com While specific studies on this compound are not prevalent, the synthesis of analogous indazole esters, such as methyl 1H-indazole-3-carboxylate, is well-documented and follows this standard procedure. jocpr.comnih.gov For instance, the esterification of 1H-indazole-3-carboxylic acid to its methyl ester can be achieved by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. jocpr.com Other methods for esterification that avoid strongly acidic conditions include the use of alkylating agents like iodomethane (B122720) or dimethyl sulfate (B86663), or reagents such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane). commonorganicchemistry.com

MethodReagentsTypical ConditionsNotesReference
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux in excess alcoholEquilibrium-driven; works best for primary and secondary alcohols. masterorganicchemistry.comcommonorganicchemistry.com masterorganicchemistry.com
AlkylationIodomethane (MeI) or Dimethyl sulfate (Me₂SO₄), Base (e.g., K₂CO₃)Room temperature or gentle heating in a polar aprotic solvent (e.g., DMF)Useful for substrates sensitive to strong acids. Can also alkylate other nucleophilic sites. commonorganicchemistry.com commonorganicchemistry.com
Diazoalkane ReactionTMS-diazomethaneRoom temperature in a solvent mixture like Methanol/Toluene (B28343)Rapid and high-yielding reaction for forming methyl esters. commonorganicchemistry.com commonorganicchemistry.com
Acyl Chloride Intermediate1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. AlcoholTwo-step process; formation of acyl chloride followed by reaction with alcohol.Versatile but requires handling of moisture-sensitive acyl chlorides. commonorganicchemistry.com commonorganicchemistry.com

Amidation Reactions and Amide Derivatives

The synthesis of amide derivatives from this compound is a key transformation, commonly achieved by coupling the carboxylic acid with a primary or secondary amine. researchgate.net Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated". This is accomplished using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.netluxembourg-bio.com

This process is central to peptide synthesis and has been extensively optimized. nih.gov A wide array of coupling reagents is available, broadly categorized into carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). researchgate.netluxembourg-bio.com For example, the synthesis of 1H-indazole-3-carboxamides has been successfully carried out by treating the corresponding acid with amines in the presence of EDC and HOBT in DMF. derpharmachemica.com Similarly, HATU has been used as a coupling agent for preparing aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. jocpr.com The choice of reagent and conditions can be tailored to accommodate a wide range of amine substrates, including those with sensitive functional groups. lookchemmall.com

Coupling Reagent ClassExamplesCommon AdditivesMechanism NotesReference
CarbodiimidesEDC (water-soluble), DCCHOBt, OxymaForms an O-acylisourea intermediate which is then attacked by the amine. Additives suppress side reactions and racemization. nih.gov
Phosphonium SaltsBOP, PyBOPBase (e.g., DIPEA)Forms a reactive acyloxyphosphonium species. researchgate.net
Uronium/Aminium SaltsHBTU, HATU, COMUBase (e.g., DIPEA)Forms a reactive activated ester (e.g., O-acyl-(tetramethyl)isourea). HATU is particularly effective for hindered couplings. jocpr.comluxembourg-bio.com
OtherCDI, T3PNone typically requiredCDI forms an acyl-imidazolide intermediate. T3P (propylphosphonic anhydride) is a powerful water scavenger and activator. luxembourg-bio.com

Introduction of Halogen Substituents

Halogen atoms can be introduced onto the this compound scaffold through several distinct strategies, either by replacing the carboxylic acid group or by substitution on the aromatic ring.

One powerful method is halodecarboxylation , which replaces the carboxylic acid functionality directly with a halogen atom (Br, Cl, or I). acs.org This transformation is particularly useful as it provides access to halo-indazoles that may be difficult to synthesize via direct halogenation. nih.gov For various heteroaromatic carboxylic acids, including indazoles, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions can effect this transformation. nih.gov For instance, indazole-3-carboxylic acids have been converted to the corresponding 3-bromoindazoles by reacting them with one equivalent of NBS in DMF at room temperature. nih.govresearchgate.net This method avoids the use of toxic heavy metals often required in traditional Hunsdiecker reactions. nih.gov

Alternatively, electrophilic aromatic substitution can be used to introduce halogens onto the benzene (B151609) portion of the indazole ring. The positions most susceptible to electrophilic attack are C3, C5, and C7. chim.itnih.gov The outcome of such reactions is directed by the existing substituents (the methyl group and the pyrazole (B372694) ring) and the reaction conditions. For example, direct bromination of 2-substituted indazoles with NBS can lead to selective halogenation at the C3 position, while adjusting conditions can result in poly-halogenated products. nih.gov

Incorporation of Heterocyclic Moieties

New heterocyclic rings can be appended to the this compound framework to create more complex molecules. A straightforward approach involves using the carboxylic acid as a handle for an amidation reaction with an amine-containing heterocycle. This strategy has been employed to synthesize a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which were investigated as kinase inhibitors. nih.gov

A second powerful strategy involves transition metal-catalyzed cross-coupling reactions , such as the Suzuki or Stille coupling. These reactions form new carbon-carbon bonds, directly linking the indazole ring to another heterocyclic system. To achieve this, one of the coupling partners must first be converted into an organometallic or organohalide/triflate species. For instance, the Suzuki-Miyaura coupling has been used to link a 1-methyl-1H-indazole with an isonicotinamide (B137802) (a pyridine (B92270) derivative) to generate novel analogs. researchgate.net Similarly, copper-catalyzed cross-coupling of aryl boronic acids with aminoindazoles has been used to synthesize (arylamino)-indazoles, which are precursors to complex fused heterocyclic systems like pyrazolo-carbazoles. nih.gov These methods offer a versatile toolkit for building diverse molecular architectures based on the indazole core. nih.gov

Strategies for Modifying the Methyl Group or Indazole Nitrogen Atoms

Modification of the Indazole Nitrogen Atoms

Alkylation of the indazole nitrogen atoms is a common modification, but it presents a significant challenge regarding regioselectivity. nih.gov The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2, and alkylation often yields a mixture of both N1- and N2-substituted isomers. nih.govnih.gov The 1H-tautomer is generally more thermodynamically stable. nih.govd-nb.info

The ratio of N1 to N2 products is highly dependent on the reaction conditions (base, solvent, temperature) and the electronic properties of substituents on the indazole ring. nih.govd-nb.info Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N1-alkylated product, particularly for indazoles with electron-withdrawing groups. nih.govnih.gov Conversely, substituents at the C7 position, such as a nitro or ester group, can sterically and electronically direct alkylation to the N2 position. nih.gov The development of selective N1- or N2-alkylation protocols is crucial for the efficient synthesis of specific, biologically active indazole derivatives. nih.gov

Desired IsomerTypical ConditionsKey FactorsReference
N1-Alkylation (Kinetic/Thermodynamic Control)NaH in THF with alkyl halideThis combination often provides high N1 selectivity, possibly via chelation of the sodium cation between N2 and a C3 substituent. nih.gov nih.govnih.gov
N1-Alkylation (Thermodynamic Control)K₂CO₃ in DMF with α-halo carbonyl electrophilesAn equilibration process can favor the formation of the more thermodynamically stable N1-substituted product. d-nb.info d-nb.info
N2-AlkylationConditions vary; often influenced by substrate electronics.Strong electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) strongly favor N2-alkylation. nih.gov nih.gov
Mixture of IsomersK₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, MeCN)Often results in poor selectivity, yielding mixtures of N1 and N2 isomers that require chromatographic separation. nih.govd-nb.info nih.gov

Modification of the C4-Methyl Group

The methyl group at the C4 position is a potential site for further functionalization. As a benzylic methyl group, it can undergo reactions characteristic of this functionality. One common strategy is oxidation . Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize a benzylic methyl group to a carboxylic acid. This process would transform the starting material into 1H-indazole-4,5-dicarboxylic acid, offering a new handle for derivatization. The conversion of alkyl groups on aromatic rings to carboxylic acids is a well-established synthetic procedure. acs.orgnih.gov

Another potential modification is free-radical halogenation . Under free-radical conditions, typically using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or peroxide) or UV light, the benzylic hydrogens of the methyl group can be replaced with a halogen (e.g., bromine). This would yield 4-(bromomethyl)-1H-indazole-5-carboxylic acid, a versatile intermediate that can subsequently be used in a variety of nucleophilic substitution reactions to introduce new functional groups.

Spectroscopic and Structural Elucidation of 4 Methyl 1h Indazole 5 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed picture of the molecular framework can be constructed.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For a compound like 4-methyl-1H-indazole-5-carboxylic acid, distinct signals are expected for the aromatic protons, the methyl group, the indazole N-H proton, and the carboxylic acid O-H proton. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic ring and the substituents. For instance, the protons on the benzene (B151609) portion of the indazole ring will appear in the aromatic region, with their specific shifts and coupling patterns revealing their positions relative to the methyl and carboxyl groups. nih.gov The acidic protons of the N-H and COOH groups are typically broad and their positions can vary with solvent and concentration. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Proton Expected Chemical Shift (ppm) Multiplicity Notes
COOH ~13.0 Singlet (broad) Chemical shift is concentration and solvent dependent.
NH ~13.5 Singlet (broad) Position is variable; subject to exchange.
H-3 ~8.2 Singlet Proton on the pyrazole (B372694) ring.
H-7 ~7.8 Singlet Aromatic proton adjacent to the nitrogen-bearing ring.
H-6 ~7.5 Singlet Aromatic proton ortho to the carboxylic acid group.

Note: The expected values are estimated based on data from similar indazole derivatives. Actual values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. researchgate.net Each unique carbon atom in the molecule gives a distinct signal, allowing for the characterization of the indazole ring system, the methyl carbon, and the carboxyl carbon. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap. The carboxyl carbon (C=O) is particularly noteworthy, appearing significantly downfield. researchgate.net Analysis of ¹³C NMR data from related indazole carboxamide derivatives confirms the expected chemical shift regions for the carbons of the heterocyclic core. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon Expected Chemical Shift (ppm) Notes
C=O ~168 Carboxylic acid carbonyl carbon.
C-7a ~141 Bridgehead carbon of the indazole ring.
C-3a ~137 Bridgehead carbon of the indazole ring.
C-3 ~130 Carbon in the pyrazole ring.
C-5 ~127 Carbon bearing the carboxylic acid group.
C-6 ~123 Aromatic carbon.
C-7 ~122 Aromatic carbon.
C-4 ~115 Carbon bearing the methyl group.

Note: The expected values are estimated based on data from similar indazole derivatives. Actual values may vary.

Distinguishing between the 1H and 2H tautomers of N-unsubstituted indazoles can be challenging. ¹⁵N NMR spectroscopy, enhanced by theoretical calculations, provides a definitive solution. acs.org The chemical shifts of the nitrogen atoms are highly sensitive to their position and chemical environment (pyrrolic vs. pyridinic). By comparing experimental ¹⁵N NMR data with theoretical chemical shifts calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach at a high level of theory (e.g., B3LYP/6-311++G(d,p)), the correct tautomer can be unambiguously identified. nih.govacs.org This combined experimental and computational approach has been successfully used to establish the N1-substitution pattern in related indazole derivatives formed during reactions. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub For this compound, the IR spectrum is expected to show several characteristic absorption bands. The carboxylic acid group gives rise to a very broad O-H stretching band and a strong, sharp C=O (carbonyl) stretching band. utdallas.edulibretexts.org The aromatic nature of the indazole ring is confirmed by C-H and C=C stretching vibrations, while the methyl group is identified by its C-H stretching and bending modes. libretexts.org The N-H stretch of the indazole ring also provides a key signal. utdallas.edu

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad, Strong
Indazole Ring N-H stretch 3100-3500 Medium, Broad
Aromatic Ring C-H stretch 3000-3100 Medium
Methyl Group C-H stretch 2850-2960 Medium
Carbonyl (C=O) C=O stretch 1690-1760 Strong, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound (C₉H₈N₂O₂), the molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight (176.17 g/mol ). uni.lu Electron impact ionization typically induces fragmentation. chemguide.co.uk Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu The stable aromatic indazole ring would likely remain intact in major fragments.

Table 4: Predicted Major Fragments in Mass Spectrometry

m/z Value Identity Notes
176 [M]⁺• Molecular ion
159 [M - OH]⁺ Loss of hydroxyl radical from the carboxylic acid
131 [M - COOH]⁺ Loss of the carboxylic acid group

Note: These are predicted fragmentation patterns based on the general behavior of aromatic carboxylic acids.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Table 5: Crystallographic Data for the Analog 1-Methyl-1H-indazole-3-carboxylic acid

Parameter Value Reference
Formula C₉H₈N₂O₂ nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/n researchgate.net
a (Å) 7.5470 (15) nih.govresearchgate.net
b (Å) 14.873 (3) nih.govresearchgate.net
c (Å) 14.924 (3) nih.govresearchgate.net
β (°) 93.10 (3) nih.govresearchgate.net
V (ų) 1672.7 (6) nih.govresearchgate.net
Z 8 nih.govresearchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks

The crystal structure of indazole carboxylic acid derivatives is significantly influenced by intermolecular hydrogen bonds. In the case of 1-methyl-1H-indazole-3-carboxylic acid, an isomer of the title compound, X-ray crystallography reveals a distinct pattern of hydrogen bonding. researchgate.netnih.gov The primary interaction involves the carboxylic acid groups of two separate molecules. researchgate.net

These molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.gov This is a common and stable arrangement for carboxylic acids, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa. libretexts.org This creates a centrosymmetric, paired structure. researchgate.netnih.gov

Table 1. Hydrogen-Bond Geometry (Å, °) for 1-Methyl-1H-indazole-3-carboxylic acid
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
O2—H2A⋯O1(i)0.821.822.632173
O3—H3A⋯O4(ii)0.821.822.619164
C8—H8A⋯O1(iii)0.932.523.293140
Data sourced from crystallographic studies. nih.gov

Conformational Analysis within Crystal Lattices

The conformation of indazole derivatives in the solid state is largely dictated by the packing forces and intermolecular interactions within the crystal lattice. For 1-methyl-1H-indazole-3-carboxylic acid, the formation of hydrogen-bonded inversion dimers is the defining conformational feature. researchgate.netnih.gov The asymmetric unit of the crystal contains two independent molecules, both of which participate in this dimer formation. nih.gov

The molecular structure is essentially planar, with the carboxylic acid group's orientation fixed by its participation in the dimer motif. The crystal system is monoclinic with the space group P21/n. researchgate.net This specific arrangement demonstrates how non-covalent interactions govern the adoption of a particular conformation over other possibilities that might exist in the gas phase or in solution. The stability of such crystalline forms is a product of these collective interactions. nih.gov

Detailed crystallographic data for 1-methyl-1H-indazole-3-carboxylic acid provides a clear picture of its solid-state conformation.

Table 2. Crystal Data and Structure Refinement for 1-Methyl-1H-indazole-3-carboxylic acid
ParameterValue
Empirical FormulaC₉H₈N₂O₂
Formula Weight176.17
Temperature (K)293(2)
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.5470 (15)
b (Å)14.873 (3)
c (Å)14.924 (3)
β (°)93.10 (3)
Volume (ų)1672.7 (6)
Z8
Data sourced from single-crystal X-ray study. nih.gov

Computational and Theoretical Studies on 4 Methyl 1h Indazole 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For indazole systems, Density Functional Theory (DFT) is a widely used method for studying physicochemical properties. nih.gov The B3LYP functional, combined with basis sets like 6-311+G(d,p), is frequently utilized to provide a sound basis for interpreting experimental observations and predicting molecular characteristics. acs.orgnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. nih.gov For indazole derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. researchgate.net For example, studies on related molecules like 1-methyl-1H-indazole-3-carboxylic acid have used X-ray diffraction to determine crystal structure, revealing that the asymmetric unit can contain two molecules that form inversion dimers through hydrogen bonds. nih.gov Such experimental data is often compared with DFT-calculated geometries to validate the computational method. sigmaaldrich.com

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum, and it allows for the prediction of the infrared (IR) spectrum, which can be compared with experimental FT-IR data to characterize functional groups. nih.gov

Table 1: Predicted and Experimental Structural Data for Related Indazole Carboxylic Acids Note: Data for closely related analogs are presented to illustrate typical results from these analyses.

ParameterMoleculeMethodValue
Bond Angle 1-Methyl-1H-indazole-3-carboxylic acidX-ray DiffractionC2-C3-C7: 106.3(2)°
Dihedral Angle 1-Methyl-1H-indazole-3-carboxylic acidX-ray DiffractionC8-C3-C2-O1: 175.2(2)°
Hydrogen Bond 1-Methyl-1H-indazole-3-carboxylic acidX-ray DiffractionO—H···O
Molecular Conformation 3-(2-furyl)-1H-pyrazole-5-carboxylic acidDFT (B3LYP/6-31G(d))Planar

This table is for illustrative purposes and combines data from different but structurally similar molecules to show the type of information gained from geometry optimization studies. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

In studies of related pyrazole (B372694) carboxylic acids, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized over the pyrazole ring, while the LUMO might be distributed across the entire molecule. researchgate.net This analysis helps predict how the molecule will interact with other reagents. nih.gov

Thermochemical Studies and Enthalpy of Formation Calculations

Thermochemical studies provide essential data on the stability and energy content of a compound. These properties are often determined through a combination of experimental techniques and computational methods.

Experimental determination of the standard molar enthalpy of formation (ΔfH°m) is a fundamental thermochemical measurement. For indazole derivatives, this is often achieved using combustion calorimetry to measure the standard massic energy of combustion. researchgate.net From this, the enthalpy of formation in the condensed phase can be calculated.

Thermogravimetric analysis (TGA) is another technique used to study the thermal stability of compounds and can be used in conjunction with other methods to determine enthalpies of sublimation or vaporization. researchgate.net A study on several indazole derivatives, including 1H-indazole-5-carboxylic acid, successfully used isoperibolic calorimetry and thermogravimetry to determine their enthalpies of formation. researchgate.net

Computational methods are frequently used to calculate thermochemical properties, which are then compared with experimental values to validate the theoretical models. researchgate.netmdpi.com The gas-phase enthalpy of formation of indazole derivatives has been calculated using DFT (with the deMon2k software) and high-level composite methods like G3 theory. researchgate.netmdpi.com

For a series of indazoles, including 1H-indazole-5-carboxylic acid, the experimental enthalpies of formation in the gas phase were compared with computational results, showing good agreement. researchgate.net Such studies allow for the analysis of the energetic effects of substituents, like the carboxylic acid group, on the indazole ring. researchgate.net While data for 4-methyl-1H-indazole-5-carboxylic acid is not available, the established value for the enthalpic contribution of a methyl group on similar aromatic systems can be used to estimate its properties. mdpi.com

Table 2: Standard Molar Enthalpy of Formation for 1H-Indazole-5-Carboxylic Acid This data for a close analog provides a benchmark for the properties of this compound.

PhaseMethodEnthalpy of Formation (ΔfH°m) in kJ·mol⁻¹
CondensedExperimental (Isoperibolic Calorimetry)Reported Value researchgate.net
GasExperimental (Thermogravimetry)Reported Value researchgate.net
GasComputational (DFT)Reported Value researchgate.net

Specific numerical values from the source are not provided in the abstract; the table indicates that these values were successfully determined. researchgate.net

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. acs.orgnih.gov By mapping the potential energy surface, computational models can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. researchgate.net

Studies on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous acid have used DFT calculations at the B3LYP/6-311++G(d,p) level to support experimental NMR and crystallographic data. acs.orgnih.gov These calculations helped determine that the formation of N1-substituted derivatives is thermodynamically favored over N2-isomers. acs.org For instance, in the reaction of indazole with formaldehyde, the 1-substituted isomer was calculated to be 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org The mechanism involves the reaction of the neutral indazole tautomer with protonated formaldehyde, as indazole is a much stronger base than formaldehyde. acs.orgnih.gov

Furthermore, the synthesis of the indazole ring itself can be studied computationally. Mechanisms such as the intramolecular Ullmann-type cyclization have been investigated to optimize reaction conditions and understand potential byproducts. researchgate.net These studies provide a framework for predicting the reactivity of substituted indazoles like this compound in various synthetic transformations.

Investigation of Reaction Pathways and Transition States

Computational methods are crucial for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like indazoles. Theoretical studies on the formation of the indazole ring system have explored various potential pathways and their associated transition states.

One common synthetic route involves the cyclization of o-halobenzaldehydes or their derivatives with hydrazine (B178648). researchgate.net Theoretical models of these reactions help to map out the step-by-step process of bond formation. For instance, studies on the reaction of NH-indazoles with formaldehyde have utilized calculations to understand the mechanism of N-functionalization. acs.org These investigations often involve mapping the potential energy surface to identify the most likely reaction coordinates and the structures of high-energy transition states. acs.org

In the context of modifying the indazole core, such as in Suzuki coupling reactions to introduce aryl groups, computational studies can predict the feasibility and stereochemical outcomes of the reaction. ias.ac.in Density Functional Theory (DFT) studies, for example, have been employed to understand the role of catalysts and solvents in facilitating challenging reaction steps, such as in Friedel-Crafts type reactions on related indole (B1671886) systems. acs.org These studies reveal how interactions with the catalyst and solvent molecules can stabilize transition states and lower the activation energy, thereby enabling the reaction to proceed. acs.org While not specific to this compound, these theoretical frameworks provide the basis for understanding its synthesis, which likely proceeds through similar intermediates and transition states characteristic of indazole formation and functionalization.

Energetic Profiles of Key Synthetic Steps

The energetic profile of a reaction, including the relative energies of reactants, intermediates, transition states, and products, is a key determinant of its feasibility and rate. Computational chemistry offers reliable methods to calculate these energies. A critical aspect of indazole chemistry is the tautomeric equilibrium between the 1H- and 2H-forms. researchgate.netepa.gov

Theoretical calculations have consistently shown that for the parent indazole, the 1H-tautomer is the more stable form. researchgate.netepa.gov The energy difference between the two tautomers has been calculated to be approximately 2.3 kcal/mol, a value that remains consistent in both the ground and excited states. researchgate.netepa.gov This stability preference is a crucial factor in synthetic outcomes, as reactions will predominantly yield the thermodynamically favored 1H-indazole product.

Furthermore, the introduction of substituents, such as a methyl group, influences this energetic balance. Both experimental and theoretical results conclude that 1-methylindazole (B79620) is more stable than 2-methylindazole by about 3.2 kcal/mol. epa.gov This enhanced stability is attributed to the electronic effects of the methyl group on the indazole ring system. Computational studies on related tetrahydro-4H-indazol-4-ones have also been performed at various levels of theory to determine the most stable tautomer, showing agreement with experimental data. researchgate.netmdpi.com

Table 1: Calculated Relative Stabilities of Indazole Tautomers This table is generated based on data from multiple sources and may not represent a single study.

Compound/Tautomer Pair More Stable Tautomer Calculated Energy Difference (kcal/mol) Reference
1H-Indazole vs. 2H-Indazole 1H-Indazole 2.3 researchgate.net, epa.gov
1-Methylindazole vs. 2-Methylindazole 1-Methylindazole 3.2 epa.gov

Acidity and Basicity Characterization of Indazole Systems

The acid-base properties of indazoles are central to their chemical behavior and biological activity. The indazole nucleus contains both a weakly acidic N-H proton and a basic pyridinic nitrogen atom, allowing it to act as both a proton donor and acceptor.

Computational and experimental studies have thoroughly characterized these properties. The tautomeric equilibrium between the 1H- and 2H-indazoles is a key feature, with the 1H form generally being more stable. researchgate.netepa.gov The basicity and acidity of the indazole system are influenced by factors such as annelation (fusion of a benzene (B151609) ring) and the electronic effects of substituents. researchgate.net For instance, the fusion of the benzene ring in indazole, compared to pyrazole, affects its acid-base properties. researchgate.net

Ground and Excited State Protonation Equilibria

A fascinating aspect of indazole chemistry is the significant change in its acid-base properties upon electronic excitation. Photophysical studies, complemented by theoretical calculations, have demonstrated that indazole becomes a considerably stronger acid and a stronger base in its first excited state (S₁) compared to its ground state (S₀). researchgate.netepa.gov

This phenomenon can be explained by the Förster cycle, which relates the change in pKa to the electronic transition energies of the acidic and basic forms of the molecule. tau.ac.il Upon absorbing light, the electron distribution in the molecule changes, altering the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen.

For indazole, the ground state pKa for the loss of the N-H proton is around 13.9, while the pKa for protonation of the basic nitrogen is approximately 1.07. In the excited state, these values change dramatically. The excited state acidity (pKa) drops to 10.10, making it a much stronger acid. researchgate.netepa.gov Concurrently, the excited state basicity (pKa) increases to 2.87, indicating it is a stronger base. researchgate.netepa.gov This behavior is crucial for understanding the photochemistry and potential applications of indazoles in fields like fluorescence sensing.

Table 2: Ground and Excited State pKa Values for Indazole

Property State pKa Value Reference
Acidity (N-H deprotonation) Ground State (pKa) ~13.9 researchgate.net
Excited State (pKa*) 10.10 researchgate.net, epa.gov
Basicity (N protonation) Ground State (pKa) ~1.1 researchgate.net
Excited State (pKa*) 2.87 researchgate.net, epa.gov

Influence of Substituents on pKa Values

The acidity and basicity of the indazole ring are highly sensitive to the electronic nature of its substituents. The pKa values can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic ring. mdpi.com

The influence of substituents on pKa can be categorized into polar (inductive and resonance), steric, and solvent effects. mdpi.com

Electron-donating groups , such as the methyl group (-CH₃) at the 4-position in the target molecule, increase the electron density in the ring system. This effect generally increases the basicity (raises the pKa of the conjugate acid) of the pyridinic nitrogen and decreases the acidity (raises the pKa) of the N-H proton.

Electron-withdrawing groups , such as the carboxylic acid group (-COOH) at the 5-position, have the opposite effect. They decrease the electron density of the ring, which lowers the basicity of the pyridinic nitrogen and increases the acidity of the N-H proton. The carboxylic acid group itself is an acidic functional group, and its deprotonation to a carboxylate (-COO⁻) will further influence the electronic properties of the ring.

Coordination Chemistry and Material Science Applications of Indazole Carboxylic Acids

Formation of Metal Complexes and Coordination Polymers

The synthesis of coordination polymers from indazole carboxylic acids and metal ions is an active area of research, driven by the potential to create novel materials with tailored properties. berkeley.edumdpi.com The process typically involves the reaction of an indazole carboxylic acid ligand with a metal salt under solvothermal conditions, leading to the self-assembly of crystalline coordination polymers. mdpi.comrsc.orgacs.org

Ligand Design and Coordination Modes

Indazole carboxylic acids are versatile ligands for the construction of coordination polymers due to their multiple potential coordination sites: the nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group. rsc.orgnih.govnih.gov This multifunctionality allows for a variety of coordination modes, which in turn influences the final structure and properties of the resulting metal-organic framework (MOF). rsc.orgnih.gov

The specific isomer of the indazole carboxylic acid, for instance, 1H-indazole-4-carboxylic acid, 1H-indazole-5-carboxylic acid, or 1H-indazole-6-carboxylic acid, plays a crucial role in determining the geometry of the resulting coordination polymer. mdpi.comacs.orgbohrium.com The position of the carboxylic acid group on the indazole ring affects the spatial orientation of the coordination bonds, leading to different framework topologies.

The indazole moiety itself can exist in different tautomeric forms, with the 1H-tautomer generally being the most stable due to its higher aromaticity. mdpi.com The coordination can occur through one or both nitrogen atoms of the pyrazole (B372694) ring fused to the benzene (B151609) ring. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. This versatility in coordination is a key factor in the design of complex, multidimensional structures. mdpi.comrsc.org

Self-Assembly Processes in Coordination Polymer Formation

The formation of coordination polymers from indazole carboxylic acids and metal ions is a prime example of molecular self-assembly. The process is typically carried out via solvothermal synthesis, where the reactants are heated in a sealed vessel containing a solvent or a mixture of solvents. mdpi.comrsc.orgacs.org This method allows for the slow crystallization of the product, yielding well-defined, crystalline structures.

The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final product, leading to the formation of different phases with varying dimensionalities and properties. mdpi.com The inherent directionality of the coordination bonds, guided by the geometry of the ligand and the coordination preference of the metal ion, drives the assembly of the building blocks into extended, periodic networks.

Structural Characteristics of Metal-Indazole Carboxylate Frameworks

The crystal structures of metal-indazole carboxylate frameworks are diverse and complex, ranging from simple one-dimensional chains to intricate three-dimensional networks. mdpi.comrsc.orgacs.orgbohrium.comugr.es The specific structure is a result of the interplay between the coordination geometry of the metal ion, the coordination modes of the indazole carboxylic acid ligand, and the presence of any ancillary ligands or solvent molecules.

Dimensionality and Topology of Coordination Polymers (e.g., 1D, 3D networks)

Research has demonstrated the ability of indazole carboxylic acids to form coordination polymers with varying dimensionalities. For example, the reaction of 1H-indazole-6-carboxylic acid with zinc(II) has been shown to produce a one-dimensional double-chain structure, while the same ligand with cadmium(II) can form a three-dimensional network. mdpi.comugr.es Similarly, 1H-indazole-4-carboxylic acid has been used to synthesize a family of two-dimensional coordination polymers with different transition metal ions. rsc.orgbohrium.com The use of 1H-indazole-5-carboxylic acid with zinc(II) and bipyridine-like linkers has led to the formation of two-fold interpenetrated three-dimensional MOFs. acs.org

LigandMetal IonDimensionalityReference
1H-Indazole-6-carboxylic acidZn(II)1D (double chain) mdpi.comugr.es
1H-Indazole-6-carboxylic acidCd(II)3D mdpi.comugr.es
1H-Indazole-4-carboxylic acidCo(II), Ni(II), Cu(II), Cd(II)2D rsc.orgbohrium.com
1H-Indazole-5-carboxylic acidZn(II)3D (interpenetrated) acs.org

Role of Intermolecular Interactions in Crystal Stabilization

Hydrogen bonds can form between the N-H group of the indazole ring and the oxygen atoms of the carboxylate groups of adjacent ligands, or with coordinated or guest solvent molecules. rsc.orgbohrium.com π-π stacking interactions often occur between the aromatic rings of the indazole ligands, further reinforcing the structure. mdpi.comrsc.orgbohrium.com These weak interactions are critical in dictating the three-dimensional arrangement of the coordination polymer chains or layers.

Photoluminescent Properties of Indazole-Based Coordination Materials

Coordination polymers based on indazole carboxylic acids often exhibit interesting photoluminescent properties. mdpi.comacs.orgbohrium.comugr.esresearchgate.net The extended aromaticity of the indazole ligand, coupled with its coordination to a metal center, provides a platform for emissive behavior. mdpi.combohrium.com

The photoluminescence of these materials can originate from different electronic transitions. In many cases, the emission is attributed to ligand-centered π-π* transitions. mdpi.comresearchgate.net This is particularly common in complexes with d¹⁰ metal ions like zinc(II) and cadmium(II), where the filled d-orbitals prevent fluorescence quenching through d-d transitions. mdpi.com

The emission properties can be tuned by changing the metal ion or the structure of the ligand. For instance, coordination polymers of 1H-indazole-4-carboxylic acid with cadmium(II) show intense blue-shifted emissions compared to the free ligand. bohrium.com In some cases, the luminescent properties of these materials have been explored for applications such as luminescence thermometry. acs.org Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), are often employed to understand the nature of the electronic transitions responsible for the observed photoluminescence. mdpi.comresearchgate.net

Compound SystemEmission CharacteristicsPostulated OriginReference
1H-Indazole-4-carboxylic acid with Cd(II)Intense blue-shifted emissionLigand-based, influenced by coordination and π-π stacking bohrium.com
1H-Indazole-6-carboxylic acid with Zn(II) and Cd(II)Emission similar to free ligandLigand-centered π-π* transitions mdpi.comugr.esresearchgate.net
1H-Indazole-5-carboxylic acid with Zn(II)Luminescence thermometry and phosphorescenceLigand-based transitions acs.org

Ligand-Centered Emission Mechanisms (e.g., π-π* transitions)

The luminescence in coordination polymers derived from indazole carboxylic acids is often dominated by ligand-centered emissions. google.com This phenomenon arises from electronic transitions occurring within the organic ligand itself, specifically between its molecular orbitals. The most common of these transitions is the π-π* transition, which involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

The aromatic nature of the indazole ring system, combined with the carboxylic acid functional group, creates a highly conjugated system rich in π electrons. Upon absorption of ultraviolet light, these electrons are promoted to higher energy levels. The subsequent relaxation of these electrons back to the ground state results in the emission of light, or luminescence. The specific wavelength of the emitted light is dependent on the energy gap between the π and π* orbitals of the ligand.

Theoretical calculations, such as time-dependent density-functional theory (TD-DFT), have been employed to confirm that the emissions in zinc (II) and cadmium (II) complexes of 1H-indazole-6-carboxylic acid are indeed governed by these ligand-centered π-π* transitions. google.com It is highly probable that coordination complexes of 4-methyl-1H-indazole-5-carboxylic acid would exhibit a similar mechanism. The presence of the methyl group may cause slight shifts in the emission wavelengths due to its electron-donating inductive effect, which could subtly alter the energy levels of the molecular orbitals.

Influence of Metal Ions on Luminescence

The choice of the metal ion is a critical factor that can significantly modulate the luminescence properties of coordination polymers based on indazole carboxylic acids. The metal's electronic configuration, coordination geometry, and ability to participate in charge transfer processes all play a role in the final emissive output of the material.

For instance, metal ions with a d¹⁰ electronic configuration, such as Zn(II) and Cd(II), are particularly well-suited for facilitating strong luminescence. google.com Their completely filled d-orbitals prevent d-d electronic transitions, which are non-radiative pathways that can quench fluorescence. google.com Consequently, when these metals are coordinated to a luminescent ligand like an indazole carboxylic acid, the resulting complex often retains and can even enhance the ligand's intrinsic emission. Studies on 1H-indazole-4-carboxylic acid and 1H-indazole-6-carboxylic acid have shown that their zinc and cadmium coordination polymers are highly luminescent. google.com

Conversely, transition metals with partially filled d-orbitals, such as copper (II), can have a more complex influence. While they can form stable coordination polymers, their open-shell nature can sometimes lead to quenching of the ligand-based luminescence. However, in some cases, new emission bands can arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

Lanthanide ions are another class of metals that are of great interest in the development of luminescent materials. When coordinated to organic ligands that can efficiently absorb energy and transfer it to the metal center (a process known as the "antenna effect"), lanthanide complexes can exhibit sharp, characteristic emission bands. While specific studies on lanthanide complexes with this compound are not available, research on other carboxylic acid ligands suggests that this would be a fruitful area for exploration. The interaction between Pb²⁺ ions and ligands in certain lanthanide complexes has been shown to enhance the charge transfer efficiency, leading to increased fluorescence.

Interactive Data Table: Luminescence Properties of Indazole Carboxylic Acid Complexes

LigandMetal IonEmission Maximum (nm)Proposed Emission MechanismReference
1H-Indazole-6-carboxylic acidZn(II)~400Ligand-centered π-π google.com
1H-Indazole-6-carboxylic acidCd(II)~400Ligand-centered π-π google.com
1H-Indazole-4-carboxylic acidZn(II)Not specified, but described as luminescentNot explicitly stated, but likely ligand-centered
1H-Indazole-4-carboxylic acidCd(II)Not specified, but described as luminescentNot explicitly stated, but likely ligand-centered
1H-indazole-5-carboxylic acidZn(II)Not specified, but described as having fascinating luminescent propertiesNot explicitly stated, but likely ligand-centered

Biological Activity Studies: Mechanistic and Preclinical Investigations of Indazole Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indazole carboxylic acid derivatives, these studies have been crucial in optimizing potency and selectivity for various biological targets.

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Research has shown that even minor modifications can lead to significant changes in efficacy and target specificity.

For instance, in the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, SAR studies revealed that methoxy- or hydroxyl-containing groups were the more potent substituents at the C4 position of the indazole ring. acs.org The study also indicated a preference for small groups at the C5, C6, or C7 positions, with C6 analogues being particularly favored. acs.org Furthermore, the N1 position was found to be amenable to substitution with meta-substituted benzyl groups containing an α-amino-3-[(methylamino)acyl] group, which proved to be the most potent N1-substituents. acs.org

In the context of anti-spermatogenic agents, modifications to the benzyl group of adjudin, an indazole derivative, with methyl or fluorinated functional groups were explored. acs.org Additionally, moving the hydrazide group in adjudin to the 4- or 6-positions of the indazole ring was investigated as a strategy to potentially reduce toxicity. acs.org These examples underscore the critical role that substituent placement and chemical nature play in modulating the biological effects of indazole derivatives. General SAR studies have consistently shown that aryl groups on the C3 and C6 positions of the indazole core are crucial for inhibitory activities against various enzymes. nih.gov

The carboxylic acid moiety is a key functional group in many biologically active indazole derivatives, often playing a pivotal role in their mechanism of action. This functional group can participate in crucial interactions with biological targets, such as enzymes and receptors. bloomtechz.com

In the development of direct activators of adenosine monophosphate-activated protein kinase (AMPK), the truncation of an indazole amide to its corresponding indazole 3-carboxylic acid resulted in a substantial increase in potency. acs.org This suggests that the carboxylic acid group is important for the compound's activity. The planarity of the indazole ring, combined with the presence of the carboxylic acid, is thought to be essential for optimal spatial orientation and interaction with biological targets. bloomtechz.com The carboxylic acid function can also influence the physicochemical properties of the molecule, such as solubility, which is a key determinant of bioavailability. bloomtechz.comresearchgate.net Hydrolysis of ester derivatives to the corresponding carboxylic acids is a common strategy to unmask this active group. nih.govresearchgate.net

Investigation of Specific Biological Pathways and Mechanisms of Action

Indazole carboxylic acid derivatives have been shown to modulate several important biological pathways, leading to a range of physiological effects. Mechanistic studies have begun to unravel the specific molecular interactions responsible for these activities.

A significant area of research has been the identification of indazole derivatives as direct activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. acs.orgacs.org The activation of AMPK is a promising therapeutic strategy for metabolic disorders.

Novel indazole propionic acid derivatives have been described as AMPK activators for the potential treatment of AMPK-related diseases, including inflammatory, autoimmune, and gastrointestinal disorders. nih.govgoogle.com The discovery of these activators often begins with high-throughput screening to identify initial hits, which are then optimized through medicinal chemistry. For example, an indazole amide hit was truncated to an indazole acid lead compound, which, after further optimization of the core and aryl appendage, led to the identification of a potent indole (B1671886) acid activator of AMPK. acs.orgacs.org

Certain indazole carboxylic acids have been extensively studied for their potent effects on spermatogenesis, presenting a potential avenue for the development of non-hormonal male contraceptives. oup.comnih.govnottingham.edu.my One notable example is gamendazole, an indazole carboxylic acid analogue.

In preclinical animal models, a single oral dose of gamendazole was shown to block spermatogenesis and induce infertility in male rats. oup.comnih.govnottingham.edu.my The mechanism of action is believed to involve the disruption of spermatid adhesion to Sertoli cells in the testis, leading to the premature release of spermatids. acs.org Studies have suggested that Sertoli cells are a primary target, as gamendazole was found to inhibit the production of inhibin B by these cells in vitro. oup.comnih.govnottingham.edu.my Further investigation into the molecular targets of gamendazole identified heat shock protein 90 beta (HSP90AB1) and eukaryotic elongation factor 1 alpha 1 (EEF1A1) as potential binding partners. oup.com

Indazole derivatives have also been investigated for their neuroprotective effects, specifically through the inhibition of protein phosphorylation events associated with neurodegenerative diseases. A key focus has been the inhibition of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease and other tauopathies. frontiersin.orgnih.gov

An indazole derivative, 6-amino-1-methyl-indazole (AMI), was found to exert a neuroprotective effect by inhibiting tau hyperphosphorylation. frontiersin.orgnih.gov In cellular models, AMI treatment significantly decreased the expression of phosphorylated tau (p-tau) and its upstream kinase, GSK-3β. frontiersin.orgnih.gov In animal models of Parkinson's disease, a condition also associated with abnormal tau phosphorylation, AMI was shown to preserve dopaminergic neurons and improve behavioral symptoms. frontiersin.org These findings suggest that indazole derivatives that inhibit tau hyperphosphorylation represent a promising therapeutic strategy for neurodegenerative diseases. frontiersin.orgnih.gov

Preclinical Evaluation of Potential Bioactivity in In Vitro and Animal Models (Excluding Human Trials)

While the indazole core is a component in numerous commercially successful medications, specific data on the preclinical evaluation of 4-methyl-1H-indazole-5-carboxylic acid is not present in the available scientific literature. nih.gov Research has focused on various other substituted indazole derivatives, demonstrating a broad range of biological activities. nih.gov

In Vitro Assays (e.g., against cancer cell lines, leishmania)

In vitro studies have been conducted on a variety of indazole derivatives, showing activity against cancer cell lines and protozoa like Leishmania.

Anticancer Activity: A range of indazole derivatives have been synthesized and evaluated for their inhibitory activities against several human cancer cell lines. nih.gov For instance, certain novel indazole-pyrimidine derivatives demonstrated significant cytotoxic activity against MCF-7 (breast), A549 (lung), and Caco2 (colorectal) cancer cell lines. Some of these compounds showed greater potency than the reference drug. Another study highlighted a series of 1H-indazole-3-amine derivatives, with one compound in particular exhibiting a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov However, none of the reviewed studies specifically report testing this compound.

Antiprotozoal Activity: The indazole scaffold has been investigated for its antiprotozoal effects. Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana. nih.gov Similarly, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis, with several compounds showing high selectivity and activity comparable to the control drug, Amphotericin B. nih.gov These studies underscore the potential of the indazole core in developing new antileishmanial agents, although data for this compound is absent.

Mechanistic Studies in Animal Models (e.g., in vivo efficacy related to a specific biological process)

While various indazole derivatives have shown promise in in vitro assays, progression to in vivo animal models is a critical step for evaluating efficacy. One study evaluated two indazole derivatives, NV6 and NV16, in a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis. nih.gov The intralesional administration of compound NV6, in particular, showed therapeutic efficacy comparable to Amphotericin B, with significant reductions in lesion size and parasite load. nih.gov This demonstrates that compounds from the indazole class can exhibit significant in vivo efficacy. No such studies have been reported for this compound.

Molecular Docking and Computational Screening for Target Identification

Computational methods are valuable tools in drug discovery for predicting how ligands might interact with protein targets. While no specific molecular docking studies were found for this compound, research on other indazole derivatives provides insight into their potential mechanisms of action.

Ligand-Protein Interaction Analysis

Molecular docking studies on various indazole derivatives have revealed common interaction patterns with biological targets. For example, in a study of novel indazole derivatives designed as anticancer agents, docking simulations were performed against the renal cancer receptor (PDB: 6FEW). nih.gov The analysis focused on identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. Similarly, docking studies of indazole-pyrimidine hybrids against cancer-related kinases have identified crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site. These interactions are fundamental to the inhibitory activity of the compounds.

Identification of Potential Binding Sites

Computational screening helps to identify the specific binding sites or pockets on a protein where a ligand is likely to bind. For indazole derivatives with potential anticancer activity, docking studies have identified key amino acid residues within the active sites of target proteins. For instance, studies on indazole analogs targeting Tyr248, Lys273, Val268, and Arg171 amino acids have been performed. The specific interactions with these residues are believed to be responsible for the observed biological activity. Without experimental data or specific computational models for this compound, its potential binding sites on protein targets remain unidentified.

Future Directions and Research Gaps

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of indazole derivatives has been an area of intense research, with numerous methods being developed. longdom.orgnih.gov However, a dedicated, optimized, and sustainable synthesis for 4-methyl-1H-indazole-5-carboxylic acid is yet to be reported. Current synthetic strategies for substituted indazoles often rely on multi-step procedures, harsh reaction conditions, and the use of expensive or toxic reagents. researchgate.net

A significant research gap is the absence of a direct and environmentally benign synthetic pathway to this compound. Future research should focus on the development of novel synthetic methodologies that adhere to the principles of green chemistry. rsc.orgderpharmachemica.comresearchgate.net This includes the exploration of one-pot reactions, the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), and the development of catalyst systems based on earth-abundant and non-toxic metals. derpharmachemica.comresearchgate.net Furthermore, leveraging modern synthetic tools such as flow chemistry and microwave-assisted synthesis could lead to enhanced efficiency, scalability, and reduced waste generation. researchgate.net A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

Synthetic Approach Potential Starting Materials Catalyst/Reagent Focus Key Advantages Research Focus
Catalytic C-H Activation/Annulation Substituted anilines and nitro compounds Palladium, Copper, Rhodium High atom economy, direct functionalization. Development of catalysts for regioselective C-H activation at the specific positions of the starting materials.
[3+2] Cycloaddition Substituted arynes and diazo compounds Metal-free or organocatalytic Mild reaction conditions, good functional group tolerance. Design of specific diazo precursors and optimization of reaction conditions for the target molecule.
Reductive Cyclization o-Nitrobenzylamines or related structures Green reducing agents (e.g., phosphine-based) Avoidance of harsh oxidizing agents. Exploration of selective reduction methods that are compatible with the carboxylic acid functionality.

| Photocatalysis | o-Carbonyl azobenzenes | Visible-light photocatalysts | Metal-free, use of light as a renewable energy source. | Investigation of suitable photosensitizers and reaction conditions for the specific substrate. rsc.org |

Exploration of Undiscovered Biological Activities and Target Pathways

The indazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. pnrjournal.comresearchgate.netnih.gov However, the biological profile of this compound remains completely uncharacterized. The specific substitution pattern may lead to novel interactions with biological targets, potentially uncovering unique therapeutic applications.

A critical research gap is the lack of any biological screening data for this compound. Future research should involve a comprehensive evaluation of its bioactivity. This should begin with broad-spectrum screening against various cancer cell lines, bacterial and fungal strains, and inflammatory markers. longdom.orgresearchgate.netdoi.org Based on initial hits, more focused studies can be designed to identify specific molecular targets and elucidate the mechanism of action. For instance, given that many indazole derivatives are kinase inhibitors, it would be pertinent to screen this compound against a panel of protein kinases. nih.govmdpi.com The substitution at the 4 and 5 positions could influence binding to the ATP pocket or allosteric sites of kinases in a manner distinct from other indazole-based inhibitors.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. nih.govbiotech-asia.org For this compound, there is a complete absence of computational studies.

Future research should leverage advanced computational modeling techniques to predict its biological activities and material properties. Molecular docking studies can be employed to screen for potential protein targets by virtually docking the compound into the binding sites of known drug targets, particularly those for which other indazole derivatives have shown activity. derpharmachemica.comnih.gov Density Functional Theory (DFT) calculations can be used to understand its electronic structure, reactivity, and spectroscopic properties, which can guide the design of derivatives with tailored characteristics. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed once a dataset of analogues with corresponding biological activities becomes available, which will facilitate the predictive design of more potent and selective compounds. longdom.org

Design of Next-Generation Indazole-Based Functional Materials

Indazole derivatives have shown promise in the development of organic functional materials, including those with interesting luminescent and electronic properties. rsc.orgconsensus.appresearchgate.net The unique electronic nature of the indazole ring, combined with the specific substituents of this compound, could be exploited for the creation of novel materials.

A significant research gap exists in the exploration of this compound as a building block for functional materials. Future research should investigate its potential in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The carboxylic acid group provides a convenient handle for further functionalization, allowing for the incorporation of this indazole moiety into larger conjugated systems or polymers. rsc.orgmdpi.com The synthesis and characterization of such materials, including their photophysical and electrochemical properties, would be a fruitful area of investigation. The potential for developing multi-colored phosphorescent materials based on the indazole scaffold has been recently highlighted and could be extended to derivatives of this compound. rsc.org

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research

The most comprehensive understanding of a novel compound is achieved through a synergistic approach that integrates synthesis, spectroscopy, and computational modeling. doi.orgresearchgate.net For this compound, such an integrated study is currently lacking.

Future research should adopt a holistic strategy where experimental and theoretical methods are used in concert. For example, the synthesis of a series of derivatives of this compound could be guided by computational predictions of their biological activity or material properties. nih.gov The synthesized compounds can then be characterized spectroscopically (NMR, IR, UV-Vis, Fluorescence) and the experimental data can be used to validate and refine the computational models. nih.govrsc.org This iterative cycle of design, synthesis, and evaluation will be crucial for unlocking the full potential of this underexplored molecule and its derivatives.

Q & A

Basic Research Questions

Q. What multi-step synthetic routes are effective for producing 4-methyl-1H-indazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by oxidation or hydrolysis, is a common approach. For example, substituting DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a carbonyl activator can enhance intermediate formation . Acidic hydrolysis (e.g., using HCl or H₂SO₄) of ester intermediates (e.g., ethyl 4-methyl-1H-indazole-5-carboxylate) yields the carboxylic acid. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect purity and yield.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using NMR (¹H/¹³C) and FTIR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve hydrogen-bonding networks and confirm tautomeric forms .
  • Spectroscopy : ¹H NMR (δ 12–13 ppm for carboxylic proton), ¹³C NMR (δ ~170 ppm for COOH), and FTIR (broad O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1680 cm⁻¹) .
    • Data Interpretation : Compare experimental spectra with DFT-calculated vibrational frequencies to resolve ambiguities in functional group assignments .

Q. How do substituent position and protecting groups influence the stability of this compound during storage?

  • Stability Factors :

  • Substituents : The methyl group at the 4-position enhances steric protection of the indazole core, reducing oxidative degradation compared to chloro or unprotected analogs .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or decarboxylation. Avoid prolonged exposure to light or moisture, which accelerates decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Strategy :

  • Substituent Variation : Replace the methyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects on the indazole ring .
  • Bioassays : Test derivatives for enzyme inhibition (e.g., kinases) using fluorescence polarization assays or cellular viability assays (e.g., MTT).
    • Case Study : Analogous imidazole derivatives show enhanced antimicrobial activity when the carboxylic acid is esterified, suggesting similar modifications could improve membrane permeability .

Q. What computational approaches are suitable for predicting the reactivity and tautomeric equilibria of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model tautomeric forms (1H vs. 2H-indazole) and calculate pKa values for the carboxylic acid group .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Troubleshooting :

  • Yield Discrepancies : Re-examine reaction stoichiometry (e.g., excess reagents in cyclocondensation steps) or purity of starting materials. For example, trace moisture in DMF-DMA can reduce intermediate formation .
  • Spectral Variability : Confirm solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and tautomerization using variable-temperature NMR .

Methodological Recommendations

  • Synthesis : Prioritize Boc-protected intermediates to improve stability during purification .
  • Crystallography : Use SHELXL for high-resolution refinement to resolve disorder in the methyl or carboxylic acid groups .
  • Data Reproducibility : Report detailed reaction conditions (e.g., ramp rates, solvent grades) to minimize variability between labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.